

Application Notes and Protocols: Diisopropyl Phosphonate in Medicinal Chemistry

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Compound of Interest		
Compound Name:	Diisopropyl phosphonate	
Cat. No.:	B126414	Get Quote

Introduction

Diisopropyl phosphonate (CAS: 1809-20-7) is a versatile and critical organophosphorus intermediate widely employed in the synthesis of pharmaceuticals.[1][2][3] Its chemical structure, featuring a reactive P-H bond and two isopropyl ester groups, makes it a valuable precursor for introducing the phosphonate moiety into complex organic molecules.[2] In medicinal chemistry, the phosphonate group (–PO(OH)₂) serves as a stable, non-hydrolyzable bioisostere of the phosphate group (–OPO(OH)₂).[4][5] This substitution is a key strategy in drug design, as the resulting carbon-phosphorus (C-P) bond is resistant to enzymatic cleavage, enhancing the metabolic stability and duration of action of the drug.[5][6] Consequently, **diisopropyl phosphonate** is a cornerstone reagent in the development of potent antiviral and anticancer agents, most notably the class of Acyclic Nucleoside Phosphonates (ANPs).[7][8]

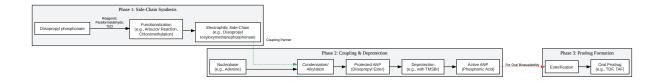
Application 1: Synthesis of Antiviral Agents

Diisopropyl phosphonate is fundamental to the synthesis of Acyclic Nucleoside Phosphonates (ANPs), a class of potent antiviral drugs that includes Tenofovir, Adefovir, and Cidofovir.[7][8] These compounds are nucleotide analogs that, after intracellular phosphorylation, inhibit viral DNA polymerases or reverse transcriptases, acting as chain terminators of viral DNA synthesis.[9] The general synthetic approach involves the preparation of an electrophilic phosphonate-containing side chain, which is then used to alkylate the nucleobase.



General Synthetic Workflow for Acyclic Nucleoside Phosphonates (ANPs)

The synthesis of ANPs from **diisopropyl phosphonate** typically follows a multi-step process that begins with the functionalization of the phosphonate, followed by coupling with a heterocyclic base and subsequent modifications to yield the active drug or its prodrug form.



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Caption: General workflow for the synthesis of antiviral ANPs and their prodrugs from diisopropyl phosphonate.

Experimental Protocol 1: Synthesis of Diisopropyl Tosyloxymethanephosphonate

This protocol describes the preparation of a key intermediate used for coupling with nucleobases. The method is adapted from procedures described for the synthesis of PME (phosphonomethoxyethyl) and PMP (phosphonomethoxypropyl) derivatives.[7]

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add diisopropyl phosphite.
- Formaldehyde Addition: Add paraformaldehyde and triethylamine to the flask. The reaction is typically exothermic and should be controlled with an ice bath to maintain the temperature below a specified limit.
- Reaction Monitoring: Stir the mixture at room temperature until the paraformaldehyde has completely dissolved. The progress can be monitored by ³¹P NMR spectroscopy.



- Tosylation: Cool the resulting diisopropyl (hydroxymethyl)phosphonate solution in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a suitable solvent (e.g., pyridine or dichloromethane) via the dropping funnel, ensuring the temperature remains low.
- Work-up: After the addition is complete, allow the reaction to stir for several hours. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diisopropyl tosyloxymethanephosphonate, which can be purified further by chromatography if necessary.

Experimental Protocol 2: Synthesis of (R)-9-[2-(Diisopropylphosphonomethoxy)propyl]adenine (Tenofovir Precursor)

This protocol outlines the condensation of the chiral phosphonate side-chain with adenine, a key step in the synthesis of Tenofovir. The methodology is based on established syntheses of (R)-PMPA.[7][10]

- Base Preparation: In a flame-dried, inert-atmosphere flask, suspend adenine in a dry aprotic solvent such as dimethylformamide (DMF).
- Deprotonation: Add a strong base (e.g., sodium hydride or magnesium tert-butoxide) portionwise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the adeninyl anion.[10]
- Alkylation: Add a solution of the chiral building block, (R)-2-[bis(2-propyl)phosphonomethoxy]propyl]-p-toluenesulfonate, in DMF to the reaction mixture.
- Reaction: Heat the mixture (e.g., to 70-80 °C) and stir for several hours or until TLC or HPLC analysis indicates the consumption of the starting material.
- Quenching and Extraction: Cool the reaction to room temperature and carefully quench with a saturated solution of ammonium chloride. Extract the product into an organic solvent.



 Purification: Wash, dry, and concentrate the organic phase. The crude product, the diisopropyl ester of Tenofovir, is then purified using column chromatography on silica gel.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro activity of key antiviral agents synthesized using phosphonate chemistry.

Compound	Virus	Cell Line	Activity Metric	Value	Reference
Tenofovir (PMPA)	HIV-1	MT-4	EC50	2.5 μΜ	[6]
Adefovir (PMEA)	HBV	HepG2 2.2.15	EC50	0.2 μΜ	[11]
Cidofovir (HPMPC)	HSV-1	HEL	EC50	0.17 μg/mL	[9]
PMEO-5- methyl-DAPy	HIV-1	CEM	EC50	0.0034 μΜ	[6]
8-aza-7- deazapurine PMEA analog	B. pertussis ACT	N/A	IC50	16 nM	[7]

Application 2: Synthesis of Anticancer Agents

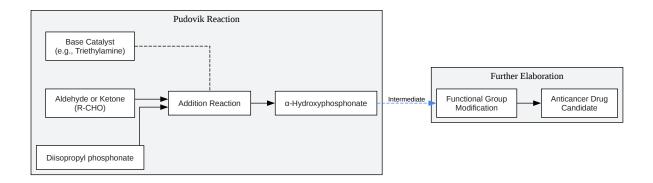
Phosphonate-containing molecules have demonstrated significant potential as anticancer agents.[4] They often act by inhibiting enzymes crucial for cancer cell proliferation and survival, such as farnesyl pyrophosphate synthase, which is involved in the isoprenoid biosynthetic pathway.[4][12] The synthesis of these agents often leverages classic organophosphorus reactions where **diisopropyl phosphonate** is a key starting material.

General Synthetic Strategy: Pudovik Reaction

The Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphonate across a carbonyl group, is a straightforward method for creating α -hydroxyphosphonates.



These compounds are versatile intermediates for more complex anticancer drug candidates. [13]



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Caption: Synthesis of anticancer candidates via the Pudovik reaction using **diisopropyl phosphonate**.

Experimental Protocol 3: Synthesis of Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate

This protocol is adapted from a reported synthesis and serves as a model for the Pudovik reaction to create α -hydroxyphosphonates.[13]

- Mixing Reagents: In a reaction vessel, mix diisopropyl phosphonate (10 mmol) and transcinnamaldehyde (10 mmol).
- Catalyst Addition: Add triethylamine (22 mmol) to the mixture.
- Heating: Heat the reaction mixture to 75 °C with continuous stirring for 10 hours.
- Crystallization: Cool the solution to room temperature. A solid precipitate should form.
- Isolation: Collect the solid product by filtration.



Washing and Drying: Wash the collected solid with a small amount of ice-cold toluene (5 mL) and dry it in vacuo to afford the pure product. A typical yield for this reaction is around 55%.
[13]

Quantitative Data: Anticancer Activity

The table below presents the in vitro antiproliferative activity of selected phosphonate derivatives against human cancer cell lines.

Compound Class	Cell Line	Cancer Type	Activity Metric	Value	Reference
Hydroxymeth ylene- (phosphinyl)p hosphonates (HMPPs)	MCF-7	Breast	Gl50	1.8-3.5 μΜ	[14]
HMPPs	PANC-1	Pancreas	GI50	1.9-4.7 μΜ	[14]
HMPPs	NCI-H460	Lung	GI50	1.5-3.8 μΜ	[14]
Phenyl- substituted aminomethyl enebisphosp honates	N/A	N/A	PYCR1 Inhibition	μM to mM range	[12]
Nucleotide Phosphonate Analogues	Various	Various	IC50	μM range	[15]

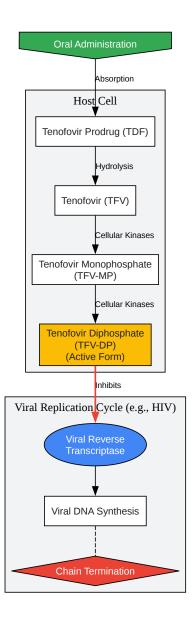
Mechanism of Action and Prodrug Strategies

The therapeutic efficacy of phosphonate-based drugs is hampered by their negative charge at physiological pH, which prevents them from easily crossing lipid-rich cell membranes.[9] To overcome this, prodrug strategies are employed to mask the phosphonic acid, enhancing oral bioavailability and cellular uptake.



Mechanism of Action: Tenofovir

Tenofovir acts as a nucleotide reverse transcriptase inhibitor (NtRTI). Its prodrug form (e.g., Tenofovir Disoproxil Fumarate, TDF) is absorbed and intracellularly converted to Tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate form. This active metabolite competes with the natural substrate (dATP) for incorporation into viral DNA, leading to chain termination.



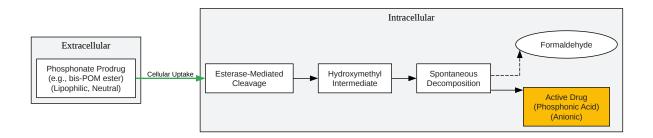
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Caption: Intracellular activation pathway and mechanism of action for the antiviral drug Tenofovir.



Prodrug Activation Workflow

Common prodrug moieties include the pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) groups.[11][16] These are designed to be cleaved by cellular esterases, releasing the active phosphonate inside the target cell.



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Caption: General activation pathway for acyloxyalkyl ester prodrugs of phosphonate therapeutics.

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